molecular formula C12H19NO3 B1305722 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol CAS No. 14754-63-3

1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol

Cat. No.: B1305722
CAS No.: 14754-63-3
M. Wt: 225.28 g/mol
InChI Key: HVHAKWVTUGYANI-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol is a secondary amino alcohol with a propan-2-ol backbone substituted by a 2-ethoxy-phenoxy group at position 1 and a methylamino group at position 2. It is structurally classified as a propanolamine derivative, sharing similarities with beta-adrenergic antagonists (beta-blockers) such as metoprolol. Key physicochemical properties include:

  • Molecular Formula: C₁₃H₁₉NO₂
  • Molar Mass: 221.3 g/mol
  • CAS No.: 78510-05-1
  • pKa: 13.93 (predicted)
  • Hazard Profile: Toxic if swallowed (Risk Code 25) and classified as an irritant .

Properties

IUPAC Name

1-(2-ethoxyphenoxy)-3-(methylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-3-15-11-6-4-5-7-12(11)16-9-10(14)8-13-2/h4-7,10,13-14H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHAKWVTUGYANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385934
Record name 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14754-63-3
Record name 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol typically involves multiple steps. One common method starts with catechol as the raw material. Catechol undergoes an acid-alkali back extraction to yield high-purity o-ethoxyphenol. This intermediate then reacts with 1,2-dibromoethane to form 2-(2-ethoxyphenoxy) ethyl bromide. Finally, the ethyl bromide derivative is reacted with methylamine to produce the target compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of phase-transfer catalysts and controlled reaction conditions to ensure high yield and purity. The final product is obtained through recrystallization and distillation techniques .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and phenoxy groups.

    Oxidation and Reduction: The hydroxyl group in the propanol backbone can be oxidized to a ketone or reduced to an alkane.

    Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.

    Nucleophiles: Methylamine or other amines for substitution reactions.

Major Products Formed

Scientific Research Applications

1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol involves its interaction with specific molecular targets, such as adrenergic receptors. The compound acts as an antagonist, blocking the receptors and preventing the usual physiological response. This action leads to relaxation of smooth muscles, particularly in the prostate and bladder, which is beneficial in treating conditions like benign prostatic hyperplasia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

Propanolamine derivatives are characterized by variations in their phenoxy and amino substituents, which critically influence their pharmacological activity, metabolic stability, and toxicity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Phenoxy Group / Amino Group) Pharmacological Role Key References
1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol C₁₃H₁₉NO₂ 221.3 2-ethoxy-phenoxy / methylamino Potential beta-adrenergic antagonist
Metoprolol (rac-8f) C₁₅H₂₅NO₃ 267.37 4-(2-methoxyethyl)-phenoxy / isopropylamino Beta₁-selective blocker, antihypertensive
1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol C₁₃H₁₇NO₂ 219.28 2-allyl-phenoxy / methylamino Undefined biological activity
(2RS)-1-[4-(2-Hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol C₁₄H₂₁NO₃ 251.32 4-(2-hydroxyethyl)-phenoxy / isopropylamino Metoprolol impurity (pharmaceutical QC)

Key Differences and Research Findings

Substituent Effects on Beta-Blocking Activity: Metoprolol’s 2-methoxyethyl-phenoxy group enhances beta₁-receptor selectivity and lipophilicity, improving membrane permeability and duration of action . The ethoxy group in this compound may reduce metabolic stability compared to methoxy derivatives due to increased steric hindrance or altered cytochrome P450 interactions .

Amino Group Modifications: Methylamino substituents (as in the target compound) generally exhibit lower receptor affinity than bulkier isopropylamino groups (e.g., metoprolol), which optimize hydrophobic interactions with beta-adrenergic receptors .

Toxicity and Safety Profiles :

  • The target compound’s acute oral toxicity (Risk Code 25) contrasts with metoprolol’s well-established safety profile in therapeutic doses, highlighting the impact of substituents on bioavailability and off-target effects .

Analytical Relevance: Impurities like (2RS)-1-[4-(2-Hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (CAS 62572-94-5) are monitored in metoprolol manufacturing, underscoring the importance of structural analogues in pharmaceutical quality control .

Biological Activity

1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol, a compound with the molecular formula C12_{12}H19_{19}NO3_3 and a molecular weight of 225.29 g/mol, has garnered attention in recent pharmacological studies due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its effects on cellular signaling pathways, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features an ethoxy group attached to a phenoxy moiety, along with a methylamino group. This configuration is crucial for its interaction with biological systems.

Research indicates that this compound influences various cellular signaling pathways:

  • Cellular Signaling Pathways : The compound has been shown to modulate pathways associated with cell proliferation and apoptosis. Specifically, it has been linked to the inhibition of the PI3K/Akt signaling pathway, which is critical in regulating cell survival and growth .
  • Receptor Interactions : Preliminary studies suggest that this compound may interact with specific receptors involved in neurotransmission and cell signaling, although detailed receptor binding studies are still needed for conclusive evidence.

Antiproliferative Effects

This compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that it induces G2/M phase cell cycle arrest and promotes apoptosis in cancer cells:

  • Cell Cycle Arrest : Treatment with the compound resulted in a marked increase in the percentage of cells arrested in the G2/M phase, indicating its potential as an anticancer agent .
  • Apoptosis Induction : Flow cytometry analyses revealed that the compound significantly increased the apoptotic population in treated cancer cells, suggesting a robust mechanism for inducing cell death .

Inhibition of Cell Migration

The compound also shows promise in inhibiting cell migration, which is crucial for preventing metastasis in cancer:

  • Wound Healing Assays : Results from wound healing assays indicated that this compound effectively inhibited the migration of A375 melanoma cells in a dose-dependent manner .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antiproliferative effects on A375 melanoma cells, inducing apoptosis and G2/M arrest.
Study 2Found that the compound inhibited migration of cancer cells through modulation of the PI3K/NF-ĸB pathway.
Study 3Investigated receptor interactions and suggested potential roles in neurotransmission modulation.

Safety Profile

Toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. In vivo studies have shown no significant adverse effects on body weight or organ function in animal models, supporting its potential for further development as a therapeutic agent .

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